

H-Leu-Trp-Met-Arg-OH: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *H-Leu-Trp-Met-Arg-OH*

Cat. No.: *B1336459*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the physicochemical characteristics of the synthetic tetrapeptide **H-Leu-Trp-Met-Arg-OH**. The document consolidates available data on its fundamental properties, including molecular structure, purity, and storage conditions. Furthermore, it outlines established experimental protocols for the synthesis, purification, and characterization of this peptide, drawing from standard methodologies in peptide chemistry. While specific experimental data for some parameters are not publicly available, this guide offers theoretical calculations and predictions based on the peptide's amino acid composition. Visual representations of key experimental workflows are provided to facilitate a deeper understanding of the analytical processes involved. This document is intended to serve as a valuable resource for researchers and professionals engaged in peptide research and drug development.

Physicochemical Characteristics

The fundamental physicochemical properties of **H-Leu-Trp-Met-Arg-OH** are summarized in the table below. These characteristics are crucial for its handling, formulation, and application in research and development.

Property	Value	Source
Molecular Formula	C ₂₈ H ₄₄ N ₈ O ₅ S	[1] [2]
Molecular Weight	604.77 g/mol	[1] [2]
CAS Number	67368-23-4	[1] [2]
Sequence	H-Leu-Trp-Met-Arg-OH	[1]
Appearance	Lyophilized powder	[1]
Purity (by HPLC)	≥96.8%	[1]
Source	Synthetic	[1]
Storage Conditions	-20°C	[1]

Isoelectric Point (pI)

The isoelectric point (pI) is the pH at which a molecule carries no net electrical charge. For peptides, the pI is determined by the pKa values of its N- and C-termini and the side chains of its constituent amino acids.[\[3\]](#) The pI of **H-Leu-Trp-Met-Arg-OH** can be theoretically estimated based on the pKa values of the terminal groups and the arginine side chain, which is the only charged residue at physiological pH.

Theoretical Isoelectric Point (pI) Calculation:

The pI of a peptide is influenced by the pKa values of its ionizable groups. For **H-Leu-Trp-Met-Arg-OH**, the relevant groups are the N-terminal amine, the C-terminal carboxylic acid, and the guanidinium group of the Arginine side chain.

Ionizable Group	Approximate pKa
N-terminal α-amino group	~9.6
C-terminal α-carboxyl group	~2.2
Arginine (Arg) side chain	~12.5

Due to the presence of the highly basic arginine residue, the theoretical pI of **H-Leu-Trp-Met-Arg-OH** is expected to be significantly above neutral pH. Online prediction tools can provide a more precise estimate.

Predicted pI: ~10.9 (Calculated using online pI prediction tools)

Solubility

The solubility of a peptide is influenced by its amino acid composition, sequence, and the nature of the solvent.[4] Peptides with a higher proportion of hydrophobic residues tend to be less soluble in aqueous solutions. **H-Leu-Trp-Met-Arg-OH** contains hydrophobic residues (Leucine, Tryptophan, Methionine) and a hydrophilic, charged residue (Arginine). The presence of the charged arginine residue is expected to enhance its solubility in aqueous buffers. However, the overall solubility may be limited by the hydrophobic character of the other residues.[4]

Experimentally, the solubility of peptides is often determined by attempting to dissolve a known amount of the lyophilized powder in a specific solvent (e.g., water, PBS, or DMSO) to a target concentration. Visual inspection for clarity or turbidity is a common initial assessment. For quantitative analysis, techniques like UV-Vis spectroscopy can be employed.

Stability

The stability of a peptide is a critical parameter, particularly for its storage and use in biological assays. Peptides can degrade through various mechanisms, including hydrolysis, oxidation, and racemization. For **H-Leu-Trp-Met-Arg-OH**, the presence of Methionine (Met) and Tryptophan (Trp) residues makes it susceptible to oxidation.[5]

- Methionine (Met): The thioether side chain of methionine can be readily oxidized to form methionine sulfoxide and further to methionine sulfone. This oxidation can be promoted by exposure to air, certain metal ions, and reactive oxygen species.[5]
- Tryptophan (Trp): The indole side chain of tryptophan is also prone to oxidation, which can lead to the formation of various degradation products.[5]

To ensure the stability of **H-Leu-Trp-Met-Arg-OH**, it is recommended to store the lyophilized powder at -20°C and to keep solutions frozen in single-use aliquots to minimize freeze-thaw

cycles. Solutions should be prepared fresh when possible, and exposure to light and oxygen should be minimized.

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and characterization of **H-Leu-Trp-Met-Arg-OH** based on standard practices in peptide chemistry.

Solid-Phase Peptide Synthesis (SPPS)

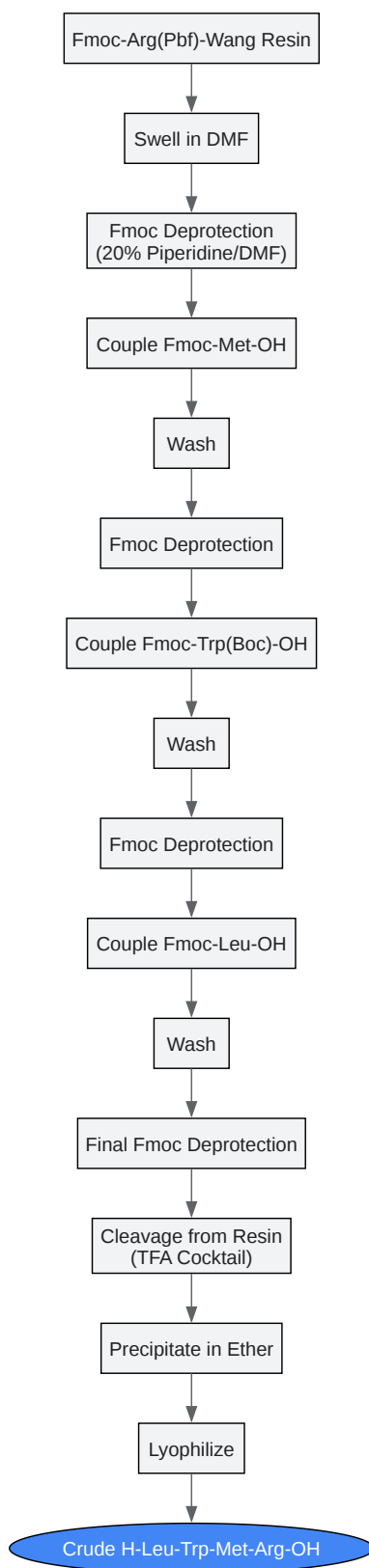
Fmoc-based Solid-Phase Peptide Synthesis (SPPS) is the standard method for the chemical synthesis of peptides.^[4] The following protocol outlines the general steps for the synthesis of **H-Leu-Trp-Met-Arg-OH**.

Materials:

- Fmoc-Arg(Pbf)-Wang resin
- Fmoc-Met-OH
- Fmoc-Trp(Boc)-OH
- Fmoc-Leu-OH
- N,N-Dimethylformamide (DMF)
- Piperidine
- Coupling reagents (e.g., HBTU, HATU)
- Base (e.g., DIPEA)
- Cleavage cocktail (e.g., Trifluoroacetic acid (TFA), water, triisopropylsilane (TIS))
- Dichloromethane (DCM)
- Methanol
- Diethyl ether

Procedure:

- Resin Swelling: Swell the Fmoc-Arg(Pbf)-Wang resin in DMF for 1-2 hours.
- Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound arginine by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.
- Amino Acid Coupling:
 - Activate the carboxyl group of the next Fmoc-amino acid (Fmoc-Met-OH) using a coupling reagent (e.g., HBTU) and a base (e.g., DIPEA) in DMF.
 - Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.
 - Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).
- Washing: Wash the resin with DMF, DCM, and Methanol to remove excess reagents and byproducts.
- Repeat Synthesis Cycle: Repeat the deprotection and coupling steps for the remaining amino acids in the sequence (Trp, Leu).
- Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group.
- Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups by treating the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 2-3 hours.
- Precipitation and Washing: Precipitate the crude peptide in cold diethyl ether. Centrifuge to collect the peptide pellet and wash with cold ether.
- Lyophilization: Dry the crude peptide under vacuum to obtain a lyophilized powder.



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Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow for **H-Leu-Trp-Met-Arg-OH**.

Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

The crude peptide is purified using RP-HPLC to remove impurities such as deletion sequences, incompletely deprotected peptides, and reagents from the synthesis.

Materials:

- Crude **H-Leu-Trp-Met-Arg-OH**
- RP-HPLC system with a preparative C18 column
- Solvent A: 0.1% TFA in water
- Solvent B: 0.1% TFA in acetonitrile
- Lyophilizer

Procedure:

- Sample Preparation: Dissolve the crude peptide in a minimal amount of Solvent A.
- HPLC Method:
 - Equilibrate the preparative C18 column with a low percentage of Solvent B (e.g., 5%).
 - Inject the dissolved peptide onto the column.
 - Elute the peptide using a linear gradient of Solvent B (e.g., 5% to 65% over 30 minutes).
 - Monitor the elution profile at a suitable wavelength (e.g., 220 nm and 280 nm for the tryptophan residue).
- Fraction Collection: Collect fractions corresponding to the major peptide peak.
- Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.

- Pooling and Lyophilization: Pool the fractions with the desired purity (>95%) and lyophilize to obtain the purified **H-Leu-Trp-Met-Arg-OH** as a white powder.

Characterization

The identity and purity of the synthesized peptide must be confirmed using various analytical techniques.

Mass spectrometry is used to confirm the molecular weight of the peptide.

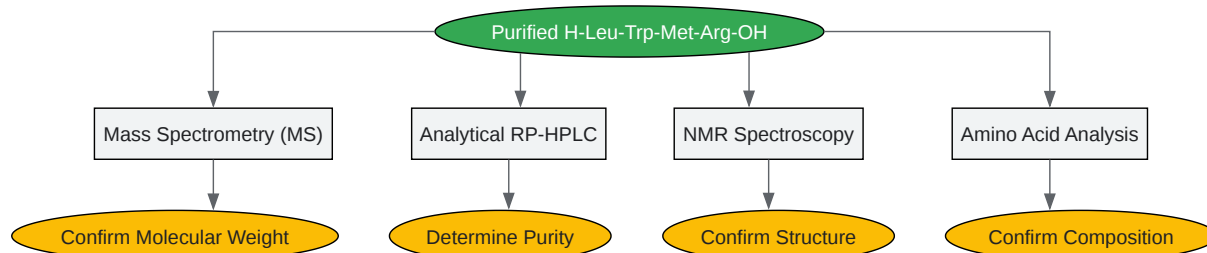
Procedure:

- Dissolve a small amount of the purified peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).
- Infuse the sample into an electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer.
- Acquire the mass spectrum in positive ion mode.
- Compare the observed molecular weight with the theoretical molecular weight (604.77 Da).

Analytical RP-HPLC is used to determine the purity of the final peptide product.

Procedure:

- Dissolve the purified peptide in Solvent A.
- Inject a small amount onto an analytical C18 column.
- Run a linear gradient of Solvent B similar to the preparative method.
- Integrate the peak area of the chromatogram to determine the purity of the peptide.



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Caption: General Workflow for the Characterization of Synthetic Peptides.

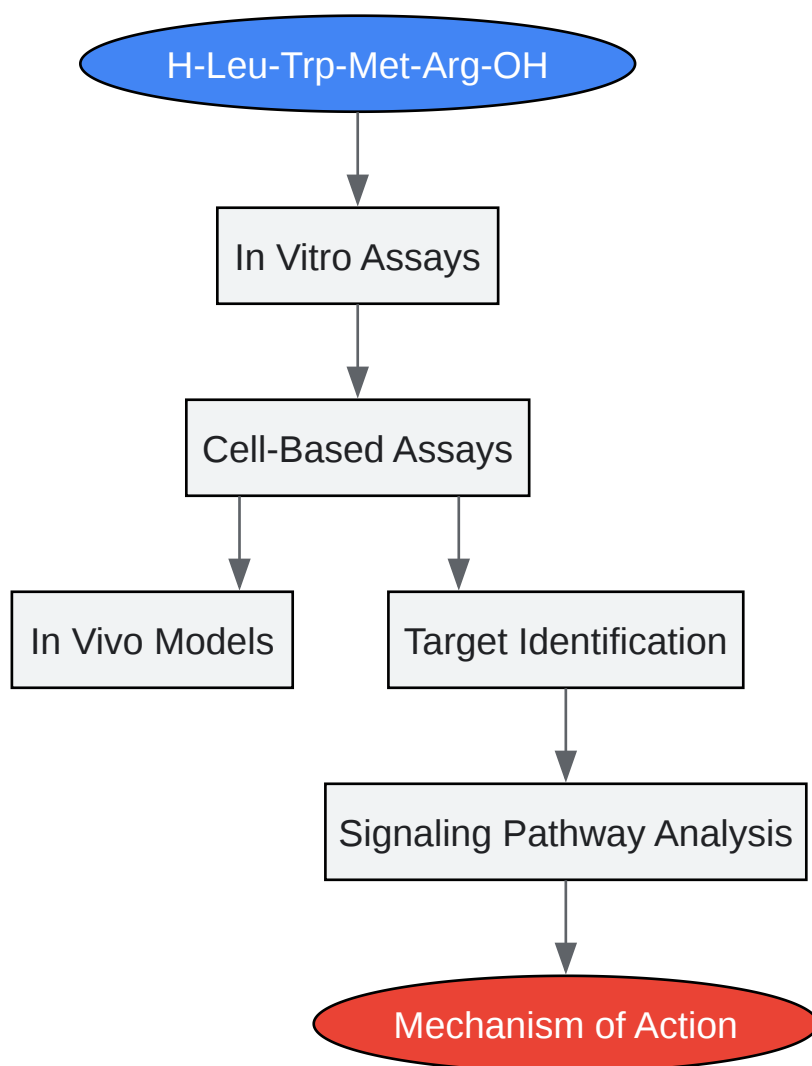
NMR spectroscopy can be used to confirm the structure of the peptide and to provide information about its conformation in solution. 1D (^1H) and 2D (e.g., COSY, TOCSY) NMR experiments would be appropriate.

Amino acid analysis is a quantitative technique used to determine the amino acid composition of the peptide, confirming that the correct ratios of each amino acid are present.

Biological Activity and Signaling Pathways

As of the latest available information, there are no specific studies detailing the biological activity or the involvement of **H-Leu-Trp-Met-Arg-OH** in any signaling pathways. Tetrapeptides, in general, can exhibit a wide range of biological activities, and the specific sequence of **H-Leu-Trp-Met-Arg-OH** suggests potential for various interactions. For instance, the presence of arginine, a cationic residue, and tryptophan, an aromatic residue, could facilitate interactions with cell membranes or specific protein binding pockets.

Further research is required to elucidate the biological function of this peptide. A typical workflow for investigating the biological activity of a novel peptide is illustrated below.



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